3-Hydroxy-1,10-bisaboladien-9-one
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Overview
Description
3-Hydroxy-1,10-bisaboladien-9-one is a sesquiterpenoid, a class of terpenes consisting of three isoprene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,10-bisaboladien-9-one involves multiple steps, typically starting from simpler sesquiterpenoids. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. advancements in synthetic chemistry may lead to more efficient production methods in the future .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,10-bisaboladien-9-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxy-1,10-bisaboladien-9-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,10-bisaboladien-9-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hydroxy-1,10-bisaboladien-9-one include other sesquiterpenoids, such as:
- 4-Hydroxy-3-methoxy-2,10-bisaboladien-9-one
- 10,11-epoxy-1-bisabolen-3-ol .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and specific biological activities.
Properties
IUPAC Name |
6-(4-hydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11(2)9-14(16)10-12(3)13-5-7-15(4,17)8-6-13/h5,7,9,12-13,17H,6,8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDOAMOSJAOPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(C=C1)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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